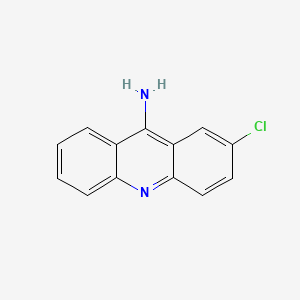

9-Amino-2-chloroacridine

Description

Structure

3D Structure

Properties

CAS No. |

23250-39-7 |

|---|---|

Molecular Formula |

C13H9ClN2 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

2-chloroacridin-9-amine |

InChI |

InChI=1S/C13H9ClN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,(H2,15,16) |

InChI Key |

LWEBYMLDVJZRKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 9 Amino 2 Chloroacridine and Its Structural Analogues

Classical and Contemporary Synthetic Routes to the Acridine (B1665455) Core

The formation of the acridine nucleus is a cornerstone of synthesizing 9-Amino-2-chloroacridine and its derivatives. Both classical and modern methodologies are employed to construct this tricyclic system, often starting from readily available precursors.

One of the most established methods is the Bernthsen acridine synthesis . This reaction involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) at high temperatures (200-270 °C) in the presence of a Lewis acid catalyst, typically zinc chloride. wikipedia.orgdrugfuture.com The reaction time can be extensive, often lasting up to 24 hours. wikipedia.org While effective, these harsh conditions can limit the substrate scope. To mitigate this, variations using polyphosphoric acid (PPA) have been developed, which can proceed at lower temperatures, albeit sometimes with reduced yields. wikipedia.org

Another classical and widely used approach is the Ullmann condensation . This method typically involves the reaction of an o-halobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst to form an N-phenylanthranilic acid intermediate. ptfarm.pljocpr.com This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid or PPA, or by using reagents like phosphorus oxychloride (POCl₃), to yield an acridone (B373769). jocpr.comrsc.org The acridone can then be converted to the corresponding acridine. For the synthesis of the specific precursor to this compound, this would involve the condensation of 2-chlorobenzoic acid with a p-substituted aniline, followed by cyclization.

Contemporary advancements in synthetic methodology have introduced more efficient and environmentally benign approaches. Microwave-assisted synthesis , for instance, has been successfully applied to the Bernthsen reaction, significantly reducing reaction times and often improving yields. tandfonline.comtandfonline.com The use of alternative catalysts, such as p-toluenesulfonic acid (p-TSA), has also been explored to create greener reaction conditions. tandfonline.comtandfonline.com Furthermore, modern cross-coupling reactions, such as those catalyzed by palladium, have become valuable tools for constructing the acridine scaffold, offering greater efficiency and selectivity compared to traditional methods. numberanalytics.com

A key intermediate for the synthesis of this compound is 2,9-dichloroacridine (B86689) . This can be prepared from 2-chloroacridone, which itself is synthesized via the Ullmann condensation followed by cyclization. tandfonline.com The 2-chloroacridone is then treated with a chlorinating agent like phosphorus oxychloride to yield 2,9-dichloroacridine. rsc.org

| Method | Precursors | Reagents/Conditions | Advantages | Disadvantages |

| Bernthsen Synthesis | Diarylamine, Carboxylic Acid | Zinc chloride, 200-270°C, 24h | Direct formation of 9-substituted acridines | Harsh conditions, long reaction times |

| Ullmann Condensation | o-Halobenzoic Acid, Aniline | Copper catalyst, then strong acid (H₂SO₄/PPA) or POCl₃ | Milder conditions than Bernthsen, good for acridone synthesis | Multi-step process |

| Microwave-Assisted Bernthsen | Diarylamine, Carboxylic Acid | p-TSA, Microwave irradiation | Faster, higher yields, solventless options | Requires specialized equipment |

| Palladium-Catalyzed Cross-Coupling | e.g., Salicylic acid triflates, Anilines | Palladium catalyst | High efficiency and selectivity | Catalyst cost and sensitivity |

Strategies for Derivatization at the 9-Amino and 2-Chloro Positions

Once the acridine core is assembled, further modifications at the 2- and 9-positions are crucial for developing analogs with specific biological activities. The reactivity of the 9-position is particularly important in this regard. The chlorine atom at the 9-position of 2,9-dichloroacridine is highly susceptible to nucleophilic substitution, making it an ideal site for introducing the key amino group and other functionalities. rsc.org

A common strategy to synthesize this compound involves reacting 2,9-dichloroacridine with a source of ammonia (B1221849), such as ammonium (B1175870) carbonate in the presence of phenol (B47542). tandfonline.com This reaction proceeds via an intermediate, 2-chloro-9-phenoxyacridine, which then reacts with ammonia to yield the final product. tandfonline.com

Introduction of Amino Acid Moieties and Conjugates

To enhance the biological properties of 9-aminoacridines, researchers have frequently conjugated them with amino acids and peptides. nih.govnih.gov This strategy can influence the compound's solubility, transport, and interaction with biological targets.

The synthesis of these conjugates can be achieved through both solution-phase and solid-phase methods. nih.gov A common approach involves the reaction of a 9-chloroacridine (B74977) derivative with an amino acid or a peptide. For instance, N-(9-acridinyl) amino acid derivatives have been synthesized by reacting 9-chloroacridine with the desired amino acid. mdpi.com This can be performed in a one-pot synthesis by first forming a 9-alkoxyacridine intermediate, which then reacts with the amino acid. mdpi.com

Solid-phase synthesis offers a streamlined approach for creating libraries of peptide-acridine conjugates. researchgate.net This method allows for the sequential addition of amino acids to a resin, followed by the coupling of the 9-aminoacridine (B1665356) moiety.

| Conjugate | Starting Materials | Synthetic Approach | Reported Yield | Reference |

| 8-(acridin-9-ylamino) octanoic acid | 9-chloroacridine, 8-aminooctanoic acid | One-pot synthesis with sodium methoxide | 30% | mdpi.com |

| 6-(acridin-9-ylamino) hexanoic acid | 9-chloroacridine, 6-aminohexanoic acid | One-pot synthesis with sodium ethoxide | Not specified | mdpi.com |

| H-Phe-Gln-Gly-Ile(2)-NHCH₂CH₂NH-Acr | 9-chloroacridine, Peptide | Solution and Solid-phase synthesis | Not specified | nih.gov |

| 9-acridinylamino-acetic acid | 9-aminoacridine, Glyoxylic acid | Reductive amination | 91% | google.com |

Halogen and Alkyl Substituent Modifications for Structure-Activity Exploration

The exploration of structure-activity relationships (SAR) is a critical aspect of drug discovery. For 9-aminoacridine derivatives, modifications at the 2-position (with halogens) and the 9-amino group (with alkyl chains) have been shown to significantly impact their biological profiles. tandfonline.comnih.gov

The introduction of different halogens at the 2-position of the acridine ring can modulate the electronic properties and binding affinities of the molecule. For instance, studies have shown that the introduction of a chlorine atom at the 2-position can increase the DNA binding affinity and mutagenic activity compared to the unsubstituted 9-aminoacridine. tandfonline.com

Furthermore, the nature of the substituent on the 9-amino group plays a crucial role. A series of 9-alkylaminoacridines have been synthesized and evaluated for their antibacterial activity. nih.gov These studies revealed a clear SAR, where the length of the N-alkyl chain directly influences the compound's potency. nih.gov Optimal activity was observed for alkyl chains ranging from 10 to 14 carbons. nih.gov These derivatives are typically synthesized by the nucleophilic substitution of 9-chloroacridine with the corresponding primary alkylamine. core.ac.uk

| Compound Name | Modification | Key Finding | Reference |

| This compound | 2-Chloro substitution | Increased DNA binding affinity and mutagenicity compared to 9-aminoacridine. | tandfonline.com |

| 9-Decylaminoacridine | 9-Alkyl (C10) substitution | Peak antibacterial activity (MIC₉₉ of 2-3 µM). | nih.gov |

| 9-Dodecylaminoacridine | 9-Alkyl (C12) substitution | Peak antibacterial activity (MIC₉₉ of 2-3 µM). | nih.gov |

| 9-Tetradecylaminoacridine | 9-Alkyl (C14) substitution | Peak antibacterial activity (MIC₉₉ of 2-3 µM). | nih.gov |

Molecular Mechanisms of Action: Unraveling the Biological Interplay of 9 Amino 2 Chloroacridine

Nucleic Acid Interaction Modalities

9-Amino-2-chloroacridine, like other acridine (B1665455) derivatives, is known to be a DNA-binding agent. researchgate.net Its planar aromatic ring system allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netpsu.edu This interaction is a primary driver of its biological effects.

DNA Intercalation Studies: Thermodynamics and Kinetics

The interaction of acridine derivatives with DNA is a dynamic process involving initial electrostatic binding to the exterior of the double helix, followed by the insertion of the planar molecule between the base pairs. psu.edu Kinetic studies using techniques like temperature-jump have revealed that this is a two-step mechanism. psu.edu The initial outer complex is largely electrostatic, particularly at GC-rich sites, while a stronger, more intimate association occurs at AT-rich sites. psu.edu

Thermodynamic analyses of N-substituted acridine-9-amines binding to calf thymus DNA (CT-DNA) have shown that the formation of the DNA-intercalated complex is an enthalpy-driven process. nih.gov Isothermal titration calorimetry (ITC) measurements have yielded negative enthalpy changes (ΔH from -11.58 to -3.83 kcal·mol⁻¹) and Gibbs free energy changes (ΔG from -7.51 to -6.75 kcal·mol⁻¹), confirming the spontaneity of the intercalation. nih.gov Spectroscopic studies, such as UV-Vis spectrophotometry and steady-state fluorescence spectroscopy, further support the intercalation model, showing a red shift in absorption spectra and a decrease in fluorescence intensity upon binding to DNA. nih.gov

The stability of the DNA-intercalator complex is influenced by the polymer conjugated to the acridine. acs.org While intercalation is generally observed, the association constant can vary depending on the nature of the attached polymer. acs.org

Table 1: Thermodynamic Parameters for the Binding of N-Substituted Acridine-9-Amines to CT-DNA

| Parameter | Range of Values |

|---|---|

| ΔG (kcal·mol⁻¹) | -7.51 to -6.75 |

| ΔH (kcal·mol⁻¹) | -11.58 to -3.83 |

| TΔS (kcal·mol⁻¹) | -4.83 to 3.68 |

Data obtained from isothermal titration calorimetry measurements. nih.gov

RNA Binding Investigations

This compound and its derivatives also interact with RNA. The chloroacridine moiety is believed to intercalate into RNA duplexes. wpmucdn.comnih.gov This interaction can be enhanced by conjugating the acridine to other molecules. For example, a neomycin-acridine conjugate demonstrates significantly higher affinity for the Rev-RRE (Rev response element) RNA target than neomycin alone. nih.gov This highlights a powerful strategy for enhancing RNA binding by combining different binding modes, such as ionic interactions and intercalation, within a single ligand. nih.gov

Furthermore, acridine-DNA conjugates have been shown to facilitate the site-selective cleavage of RNA. nih.govacs.org The acridine moiety is thought to act as an acid catalyst in this process, with the amino group at the 9-position playing a crucial role in modulating its acidity. nih.govacs.org Intercalation-induced conformational changes in the RNA backbone are also proposed to contribute to this activity. nih.govacs.org

Enzymatic Inhibition and Modulation of Cellular Pathways

Beyond direct interactions with nucleic acids, this compound and its derivatives can exert their effects by inhibiting key cellular enzymes, thereby disrupting essential biological pathways.

Topoisomerase Inhibition (Type I and Type II)

Acridine derivatives are recognized as inhibitors of both type I and type II topoisomerases, enzymes that are critical for managing DNA topology during replication, transcription, and recombination. researchgate.netnih.govresearchgate.net Inhibition of these enzymes is a major mechanism behind the antiproliferative properties of many acridine compounds. nih.gov

Derivatives of 9-aminoacridine (B1665356) have been identified as potent inhibitors of topoisomerase I. researchgate.net Similarly, various 9-benzylaminoacridine derivatives have been shown to inhibit topoisomerase II. mdpi.com Some of these compounds act as "topoisomerase poisons," stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks. scirp.org Others function as catalytic inhibitors, preventing the enzyme from carrying out its function without trapping it on the DNA. nih.govscirp.org For example, certain 9-acridinyl amino acid derivatives have demonstrated inhibitory potential towards topoisomerase IIα similar to the known anticancer drug amsacrine. nih.gov

Table 2: Topoisomerase IIα Inhibitory Activity of Selected 9-Acridinyl Amino Acid Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| Amsacrine (reference) | 16 |

| Compound 6 | ~13-16 |

| Compound 7 | ~13-16 |

| Compound 8 | ~13-16 |

| Compound 9 | ~13-16 |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. nih.gov

Acetylcholinesterase and Butyrylcholinesterase Modulation

Acridine-based compounds are well-known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine. nih.govfrontiersin.org This inhibitory activity has made them a focus of research for potential Alzheimer's disease therapies. nih.govscielo.bracs.org

Numerous derivatives of 9-aminoacridine have been synthesized and evaluated for their cholinesterase inhibitory potential. nih.gov Some of these compounds have shown potent inhibition of both AChE and BChE, with IC₅₀ values in the nanomolar range. scielo.brrsc.org For instance, certain tacrine/acridine hybrids are highly effective inhibitors of human AChE and BChE. rsc.org The binding of these inhibitors to the active site of the enzymes often involves cation-π interactions between the protonated acridine ring and aromatic amino acid residues. rsc.org

Table 3: Cholinesterase Inhibitory Activity of Selected Acridine Derivatives

| Compound | Target Enzyme | IC₅₀ |

|---|---|---|

| Tacrine/acridine hybrid (29) | hAChE | 2-8 nM |

| Tacrine/acridine hybrid (30) | hAChE | 2-8 nM |

| Tacrine/acridine hybrid (31b) | hAChE | 2-8 nM |

| Tacrine/acridine hybrid (31c) | hAChE | 2-8 nM |

| Tacrine/acridine hybrid (28) | hBChE | 0.4-20 nM |

| Tacrine/acridine hybrid (29) | hBChE | 0.4-20 nM |

| Tacrine/acridine hybrid (31a-c) | hBChE | 0.4-20 nM |

| Tacrine (reference) | hAChE | 500 nM |

| Tacrine (reference) | hBChE | 23 nM |

hAChE: human acetylcholinesterase; hBChE: human butyrylcholinesterase. rsc.org

Protozoal and Parasitic Enzyme Inhibition (e.g., Trypanothione (B104310) Reductase)

The compound this compound and its derivatives have demonstrated significant inhibitory effects against enzymes crucial for the survival of various protozoa and parasites. A key target of these compounds is trypanothione reductase (TR), an enzyme essential for the redox balance in trypanosomatids, the group of protozoa that includes the causative agents of Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania species). nih.govsemanticscholar.orgplos.org

Research has shown that 9-aminoacridines act as competitive inhibitors of TR from Trypanosoma cruzi, with apparent inhibition constants (Ki) ranging from 5 to 43 μM. nih.gov Kinetic studies have revealed that more than one molecule of a 9-aminoacridine derivative can bind to the enzyme, suggesting a complex inhibitory mechanism. nih.gov The effectiveness of these inhibitors is influenced by the substituents on the acridine core. For instance, derivatives containing methoxy (B1213986) and chlorine groups, similar to the antimalarial drug mepacrine, have been found to be potent inhibitors. nih.gov

The inhibition of TR disrupts the parasite's primary defense against oxidative stress, rendering it more susceptible to damage from reactive oxygen species produced by the host's immune system. semanticscholar.orgplos.org This mechanism is particularly attractive for drug development because TR is absent in humans, who rely on the glutathione (B108866) reductase system for redox homeostasis, offering a degree of selectivity for the parasite enzyme over the host's. nih.govsemanticscholar.org

Beyond TR, 9-aminoacridine derivatives have been investigated for their activity against other parasitic enzymes. For example, some derivatives have shown inhibitory effects on Plasmodium falciparum plasmepsin-II, an enzyme involved in the degradation of hemoglobin by the malaria parasite. scispace.com The broad-spectrum antiparasitic activity of acridine-based compounds highlights their potential as scaffolds for the development of new chemotherapeutic agents against a range of parasitic diseases. dokumen.pubrsc.org

Table 1: Inhibition of Protozoal and Parasitic Enzymes by 9-Aminoacridine Derivatives

| Enzyme | Organism | Type of Inhibition | Key Findings |

|---|---|---|---|

| Trypanothione Reductase (TR) | Trypanosoma cruzi | Competitive | Apparent Ki values between 5 and 43 μM. nih.gov |

| Trypanothione Reductase (TR) | Leishmania infantum | Not specified | Considered a key target for antileishmanial drugs. plos.orgmdpi.com |

| Plasmepsin-II | Plasmodium falciparum | Not specified | Inhibition observed in nanomolar ranges for some derivatives. scispace.com |

Signaling Pathway Modulation (e.g., PI3K/AKT/mTOR, NF-κB, p53 in cellular models)

The biological activities of 9-aminoacridine extend to the modulation of critical intracellular signaling pathways that are often dysregulated in diseases like cancer. nih.govgoogle.com Research has demonstrated that 9-aminoacridine and its derivatives can simultaneously impact multiple pathways, including the PI3K/AKT/mTOR, NF-κB, and p53 signaling cascades. nih.govresearchgate.net

Studies in tumor cell models have shown that 9-aminoacridine treatment leads to the selective downregulation of the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3K). nih.gov This inhibition subsequently suppresses the downstream pro-survival AKT/mTOR pathway. nih.govresearchgate.net The mammalian target of rapamycin (B549165) (mTOR) is a crucial regulator of cell growth and proliferation, and its inhibition by 9-aminoacridine contributes to the compound's anticancer effects. nih.gov

Furthermore, 9-aminoacridine has been shown to suppress the activity of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in promoting inflammation, cell survival, and proliferation in cancer cells. nih.govgoogle.com Concurrently, 9-aminoacridine can activate the p53 tumor suppressor pathway. nih.govgoogle.com The activation of p53 can lead to cell cycle arrest and apoptosis (programmed cell death), thereby preventing the proliferation of cancer cells. The ability of 9-aminoacridine to simultaneously suppress NF-κB and activate p53, without causing genotoxic stress, is a significant aspect of its mechanism of action. google.comresearchgate.net

The interplay between these pathways is complex. For instance, the inhibition of the PI3K/AKT/mTOR pathway by 9-aminoacridine can, in turn, affect the p53 and NF-κB pathways, highlighting a coordinated mechanism of action. nih.gov This multi-targeted approach, where a single molecule can modulate several key signaling pathways, makes 9-aminoacridine and its derivatives promising candidates for the development of effective anticancer therapies. nih.govdntb.gov.ua

Table 2: Modulation of Signaling Pathways by this compound and its Derivatives

| Signaling Pathway | Effect | Cellular Model | Key Findings |

|---|---|---|---|

| PI3K/AKT/mTOR | Inhibition | Tumor cells | Downregulation of p110γ subunit of PI3K, leading to suppression of AKT and mTOR activity. nih.govresearchgate.net |

| NF-κB | Suppression | Tumor cells | Inhibition of NF-κB activity, which is often pro-survival in cancer. nih.govgoogle.com |

| p53 | Activation | Tumor cells | Induction of p53 function, a key tumor suppressor pathway. nih.govgoogle.com |

Membrane and Cellular Energetics Interactions

Proton Motive Force Disruption in Microbial Systems

The antimicrobial activity of 9-aminoacridine involves the disruption of the proton motive force (PMF) across bacterial cell membranes. researchgate.net The PMF is a crucial component of cellular energetics, driving essential processes such as ATP synthesis, nutrient transport, and flagellar motion. nih.govnih.gov

Studies have shown that 9-aminoacridine can dissipate the PMF in bacteria like Klebsiella pneumoniae. researchgate.net This disruption of the transmembrane electrochemical gradient compromises the cell's ability to generate energy and maintain homeostasis, ultimately leading to bacterial cell death. The ability to disrupt the PMF is a significant aspect of 9-aminoacridine's antibacterial mechanism. researchgate.netcityu.edu.hk

The maintenance of the PMF is critical for bacterial survival, especially under stress conditions and for the development of antibiotic tolerance. nih.govcityu.edu.hk Therefore, compounds that can effectively disrupt the PMF, like 9-aminoacridine, are of interest as potential antimicrobial agents or as adjuvants to enhance the efficacy of existing antibiotics. researchgate.netnih.gov

Fluorescent Quenching and Enhancement in Biological Membranes

The fluorescent properties of 9-aminoacridine and its derivatives, such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), make them valuable tools for studying biological membranes. nih.govmedchemexpress.com These compounds exhibit changes in their fluorescence emission—either quenching (a decrease in fluorescence) or enhancement (an increase in fluorescence)—upon interaction with membranes. nih.govnih.gov

The quenching of 9-aminoacridine fluorescence is often observed when it associates with negatively charged membranes, such as those of plant mitochondria or liposomes containing acidic phospholipids. nih.govnih.gov This quenching effect is attributed to the accumulation of the positively charged 9-aminoacridine molecules at the negatively charged membrane surface, leading to self-quenching through the formation of aggregates. nih.gov The degree of quenching can be used to estimate the surface charge density of the membranes. nih.gov

Conversely, fluorescence enhancement of certain acridine derivatives has been observed in specific biological contexts. For example, in intact cells of the cyanobacterium Plectonema boryanum, a combination of reversible quenching and enhancement of ACMA fluorescence was noted. nih.gov This dual behavior is thought to be due to the opposite orientations of the thylakoid and cell membranes. nih.gov The fluorescence changes are linked to the energization of the membranes through either respiration or photosynthesis. nih.gov

Advanced Applications in Chemical Biology Research

Development as Fluorescent Probes for Cellular and Molecular Research

The acridine (B1665455) core is a vivid chromophore, and its derivatives are widely used in various labeling applications. researchgate.net The fluorescence properties of these compounds can be finely tuned by the addition of substituents, allowing for the creation of specialized probes to investigate complex biological systems. researchgate.net

DNA Labeling and Localization Studies

9-Amino-2-chloroacridine serves as an effective agent for labeling and studying DNA. The planar nature of the acridine ring allows it to insert itself between the base pairs of double-stranded DNA, a process known as intercalation. rsc.org This interaction is a cornerstone of its application in molecular research. rsc.org

Research has demonstrated a clear structure-activity relationship regarding DNA binding. The introduction of a chlorine atom into the 9-aminoacridine (B1665356) structure, as in this compound, has been shown to increase its intercalative binding affinity for calf thymus DNA compared to the unsubstituted parent compound. tandfonline.com This enhanced affinity makes it a more potent DNA label. tandfonline.com While many acridine derivatives are used for DNA labeling, the chloro-substitution provides a specific advantage in the strength of this interaction. tandfonline.com For instance, the related compound 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) is a cell-permeable fluorescent probe that intercalates into DNA, showing selective binding to poly(dA-dT) sequences. caymanchem.com The study of such derivatives provides insight into how chloro-substituted acridines function as DNA labels. caymanchem.com

The binding affinity of acridine derivatives to DNA can be quantified, highlighting the effect of different substituents.

Table 1: DNA Binding Affinity of 9-Aminoacridine Derivatives Data sourced from studies on calf thymus DNA. tandfonline.com

| Compound | Substituent | Binding Constant (K) (x 10⁵ M⁻¹) |

|---|---|---|

| 9-Aminoacridine | None | 1.8 |

| 9-Amino-2-methylacridine | 2-Methyl | 1.3 |

| 9-Amino-2,7-dimethylacridine | 2,7-Dimethyl | 0.9 |

| This compound | 2-Chloro | 2.6 |

| 9-Amino-2,7-dibromoacridine | 2,7-Dibromo | 4.3 |

pH Sensing and Organelle Function Probing in Cellular Systems

Acridine derivatives are well-known for their pH-dependent fluorescence, a property that has been harnessed to probe the function of cellular organelles. researchgate.netscbt.com 9-Aminoacridine itself is used as a fluorescent indicator to quantitatively measure transmembrane pH gradients, particularly in acidic compartments. medchemexpress.commedchemexpress.com

The fluorescence of compounds like 9-amino-6-chloro-2-methoxyacridine (ACMA) is quenched when a pH gradient is established across a membrane. caymanchem.com This characteristic has been extensively used to measure changes in the vacuolar pH in plant cells and to study energy transduction in the thylakoid and cell membranes of cyanobacteria. chemsrc.commedchemexpress.comnih.gov The quenching of fluorescence is linked to the energization of the membranes and the establishment of a proton gradient. nih.gov This principle allows researchers to monitor processes such as proton-dependent copper transport across the tonoplast (vacuolar membrane) and the activity of membrane-bound proton pumps like V-H+-ATPase. The behavior of ACMA provides a strong model for how this compound can be applied to probe pH changes and assess the function of organelles where proton gradients are crucial, such as lysosomes and vacuoles. chemsrc.commedchemexpress.comresearchgate.net

Bioimaging Applications at the Subcellular Level

The combination of DNA-intercalating ability and pH-sensitive fluorescence makes chloro-substituted aminoacridines valuable probes for bioimaging at the subcellular level. kronika.ac These compounds can be used to visualize the nucleus through DNA labeling and simultaneously report on the pH of acidic organelles like lysosomes. scbt.comontosight.ai

The ability to penetrate cellular membranes allows these probes to be applied to living cells for real-time visualization of cellular processes. caymanchem.comsolubilityofthings.com By observing changes in fluorescence intensity or spectral shifts, researchers can gain insights into nucleic acid dynamics, cellular morphology, and the functional state of various organelles. scbt.comontosight.ai The development of acridine derivatives as fluorescent probes is a dynamic area of research, with a focus on creating agents with optimized properties for specific bioimaging tasks. rsc.orgkronika.ac

Mechanistic Investigations in Antimicrobial Research

9-aminoacridine and its derivatives have long been recognized for their antibacterial properties. researchgate.netoup.com Mechanistic studies have focused on how these compounds interact with bacterial cells to inhibit growth and cause cell death.

Bacterial DNA Interaction and Replication Interference in In Vitro Models

A primary mechanism of antimicrobial action for 9-aminoacridines is their interaction with bacterial DNA. medchemexpress.commedchemexpress.com The planar acridine ring intercalates into the bacterial DNA, disrupting its structure and interfering with essential cellular processes like DNA replication and transcription. researchgate.netrsc.org This mode of action has been established as a key factor in the antibacterial efficacy of this class of compounds. oup.com

The introduction of a chlorine atom at the 2-position of the acridine ring can enhance this activity. Studies have shown that halogenated derivatives of 9-aminoacridine exhibit increased toxicity against bacteria like Salmonella typhimurium TA1537, which correlates with their higher DNA binding affinity. tandfonline.com The antibacterial activity of various 9-aminoacridine derivatives has been quantified by determining their Minimum Inhibitory Concentration (MIC) against several bacterial strains. researchgate.net

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of a 9-Aminoacridine Derivative Data represents the activity of a synthesized 9-aminoacridine derivative against common bacterial strains. researchgate.net

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | Gram-Negative | 62.5 |

| Klebsiella pneumoniae | Gram-Negative | 125 |

| Staphylococcus aureus | Gram-Positive | 31.25 |

| Streptococcus faecalis | Gram-Positive | 62.5 |

Disruption of Cellular Homeostasis in Microbial Models

Beyond direct interaction with DNA, certain 9-aminoacridine derivatives can exert their antimicrobial effects by disrupting the fundamental homeostatic balance of the bacterial cell. A critical target is the cell membrane and its associated energy-transducing processes. medchemexpress.commedchemexpress.com

Specifically, 9-aminoacridine has been shown to disrupt the proton motive force in Klebsiella pneumoniae. medchemexpress.commedchemexpress.com The proton motive force is an electrochemical gradient across the bacterial cell membrane that is essential for ATP synthesis, nutrient transport, and motility. By dissipating this gradient, the compound effectively short-circuits the cell's energy metabolism, leading to a breakdown of cellular homeostasis and eventual cell death. medchemexpress.commedchemexpress.com While some research points to DNA intercalation as the primary mechanism, other studies suggest that certain derivatives, particularly those with N-alkyl chains, may function as amphiphilic membrane-active disruptors, further highlighting the multifaceted antimicrobial action of the acridine scaffold. umn.edu

Preclinical Studies in Cancer Biology: Molecular Targets and Cellular Responses

The anticancer potential of this compound and its derivatives has been extensively explored in preclinical models. These studies have elucidated several mechanisms through which these compounds exert their cytotoxic effects on cancer cells.

Antiproliferative Mechanisms in In Vitro Cancer Cell Models

The primary antiproliferative mechanism of this compound is attributed to its function as a DNA intercalator. researchgate.netresearchgate.netusp.br Its planar aromatic ring system inserts itself between the base pairs of the DNA double helix, leading to structural distortions. This interference with DNA replication and transcription ultimately inhibits the proliferation of rapidly dividing cancer cells. researchgate.net

Furthermore, derivatives of this compound have been shown to act as topoisomerase inhibitors. researchgate.netresearchgate.netrsc.org Topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, this compound derivatives can induce DNA strand breaks, leading to cell death. researchgate.netrsc.org For instance, some 9-anilinoacridines, which are structurally related to this compound, have demonstrated potent inhibitory effects on topoisomerase II. researchgate.net

| Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 9-Acridinyl amino acid derivatives (compounds 6, 7, 8, 9) | A549 (lung cancer) | Effective inhibition with IC50 values around 6 μM. | researchgate.net |

| Thiazolidinone-acridines (compound 130) | Not specified | Inhibition of topoisomerase II at 5 μM. | rsc.org |

| 9-Benzylaminoacridine derivatives | HCT-116 (colorectal carcinoma) | Dual inhibition of PDE5 and Topoisomerase II. | mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest in Experimental Systems

Beyond inhibiting proliferation, this compound and its derivatives can actively induce programmed cell death, or apoptosis, in cancer cells. researchgate.net Studies have shown that these compounds can trigger apoptotic pathways, leading to the systematic dismantling of the cell. tandfonline.com

One key mechanism involves the activation of the tumor suppressor protein p53. tandfonline.com Acridine derivatives have been observed to stabilize p53, leading to the transcription of pro-apoptotic genes like Bax. tandfonline.com The subsequent increase in Bax protein levels plays a crucial role in initiating the apoptotic cascade. tandfonline.com

Furthermore, these compounds can cause cell cycle arrest, halting the progression of cancer cells through the cell division cycle. researchgate.netresearchgate.net Depending on the specific derivative and cell type, this arrest can occur at different phases, such as the S phase or the G2/M transition. researchgate.net For example, certain 9-acridinyl amino acid derivatives have been shown to cause a G2/M block in the A549 lung cancer cell line. researchgate.net

Modulation of Angiogenesis in Preclinical Research

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some preclinical studies suggest that derivatives of this compound may have the ability to modulate this process. While direct evidence for this compound itself is still emerging, the broader class of acridine derivatives has shown anti-angiogenic potential. For example, the inhibition of signaling pathways crucial for angiogenesis, such as those involving vascular endothelial growth factor (VEGF), has been observed with certain acridine compounds. The ability of some acridines to inhibit enzymes like phosphodiesterases (PDEs) may also contribute to anti-angiogenic effects. mdpi.com

Exploration in Antiparasitic and Antimalarial Research: Mechanistic Focus

The acridine scaffold has a long history in the fight against parasitic diseases, most notably malaria. nih.govcapes.gov.brresearchgate.net this compound derivatives have been investigated as potential antimalarial agents, with research focusing on their mechanisms of action against the Plasmodium parasite. nih.govcapes.gov.brresearchgate.netceon.rs

One of the primary proposed mechanisms is the inhibition of hemozoin formation. ceon.rs During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite crystallizes heme into an inert substance called hemozoin. Acridine derivatives are thought to interfere with this detoxification process, leading to a buildup of toxic heme and parasite death. researchgate.net

Additionally, the ability of these compounds to intercalate into DNA and inhibit topoisomerase enzymes is also considered a key antimalarial mechanism. ceon.rs By disrupting the parasite's DNA replication and repair machinery, these compounds can effectively halt its proliferation. ceon.rs Libraries of 9-aminoacridine derivatives have been synthesized and screened against chloroquine-resistant strains of Plasmodium falciparum, with some compounds showing potent activity in the low nanomolar range. nih.govcapes.gov.br

| Derivative Type | Parasite Strain | Key Finding | Reference |

|---|---|---|---|

| Library of 9-aminoacridines | Chloroquine-resistant P. falciparum | Six novel compounds with IC50 values in the low nanomolar range were identified. | nih.govcapes.gov.br |

| 9-Anilinoacridines | P. falciparum | Inhibited the decatenation activity of P. falciparum DNA topoisomerase II. | ceon.rs |

| 9-Substituted acridyl derivatives | Chloroquine-sensitive and -resistant P. falciparum strains | Some compounds inhibited parasite growth with IC50 values less than or equal to 0.20 microM. | researchgate.net |

Neurobiological Research Applications (e.g., Prion and Alzheimer's Disease Models)

The potential of this compound and its analogs extends to the field of neurodegenerative diseases, particularly those characterized by protein misfolding and aggregation, such as prion diseases and Alzheimer's disease. mdpi.comnih.govresearchgate.netnih.gov

In the context of prion diseases, research has focused on the ability of acridine derivatives, like quinacrine (B1676205) (a related compound), to inhibit the conversion of the normal cellular prion protein (PrPC) into its misfolded, pathogenic form (PrPSc). mdpi.comnih.govresearchgate.net The planar acridine ring is thought to interact with PrPSc, potentially by occluding the surfaces necessary for templating the misfolding of PrPC or by destabilizing PrPSc oligomers. researchgate.net Functionalized 9-aminoacridines have been synthesized and shown to have potent anti-prion activity in cell-based models. nih.gov

Similarly, in Alzheimer's disease research, acridine derivatives are being explored for their potential to inhibit the aggregation of amyloid-beta (Aβ) peptides and as inhibitors of cholinesterases. researchgate.netnih.govresearchgate.net The aggregation of Aβ into plaques is a hallmark of Alzheimer's disease. nih.gov Some bis-acridine compounds have shown a higher activity in interrupting the association of Aβ peptides compared to their monomeric counterparts. researchgate.net Furthermore, 9-aminoacridine derivatives have been synthesized and investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. nih.gov Deficits in cholinergic neurotransmission are a key feature of Alzheimer's disease. nih.gov

| Disease Model | Derivative | Observed Effect | Reference |

|---|---|---|---|

| Prion Disease (Scrapie-infected cells) | Functionalized 6-chloro-2-methoxy-(N(9)-substituted)acridin-9-amines | Submicromolar EC50 values and ability to clear PrPSc. | nih.gov |

| Alzheimer's Disease | 9-Aminoacridine derivatives (RM1-RM6) | Inhibition of acetylcholinesterase and butyrylcholinesterase. | nih.gov |

| Alzheimer's Disease (Aβ aggregation) | Bis-acridine compounds | Higher activity in interrupting Aβ peptide association compared to monomers. | researchgate.net |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of acridine (B1665455) derivatives. nih.govnih.gov These calculations provide insights into molecular properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Studies on the parent compound, 9-aminoacridine (B1665356), reveal how factors like protonation can significantly influence its electronic properties. nih.gov Using computational tools like periodic DFT calculations and topological analysis of the electron density, researchers can understand the influence of protonation on intermolecular interactions. nih.gov Protonation alters the electronic characteristics and can stabilize the crystal structure through the formation of strong hydrogen and halogen bonds. nih.gov

These theoretical calculations are crucial for understanding the fundamental properties that govern the molecule's behavior. For instance, the HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests that the molecule is more reactive. These quantum parameters help in elucidating the relationship between the molecular structure and its activity.

Table 1: Representative Quantum Chemical Parameters Calculated for Heterocyclic Compounds Note: This table presents typical parameters investigated in DFT studies of complex organic molecules and is for illustrative purposes.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |

| Energy Gap | ΔE | Indicates chemical reactivity and stability. |

| Electronegativity | χ | Measures the power of an atom to attract electrons. |

DFT calculations also support the interpretation of experimental spectroscopic data, such as vibrational (FTIR, Raman) and electronic (UV-Vis) spectra, by assigning the observed signals to specific molecular motions and electronic transitions. mdpi.com

Molecular Docking and Dynamics Simulations of Ligand-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how a ligand, such as 9-amino-2-chloroacridine, interacts with a biological macromolecule, typically a protein or DNA. mdpi.commdpi.com

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target receptor. mdpi.comscielo.br The process involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and then computationally placing the ligand into the binding site to find the most stable conformation. nih.govscielo.br The output is typically a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. scielo.br For example, docking studies on imidazole-based 1,2,3-triazoles against carbonic anhydrase II showed binding energies ranging from -8.0 to -8.4 kcal/mol, indicating strong inhibitory potential. scielo.br

Following docking, MD simulations are performed to assess the stability of the ligand-protein complex over time in a simulated physiological environment. mdpi.comscielo.br These simulations provide an "all atoms" picture of the interactions, revealing how the ligand and protein move and adapt to each other. mdpi.com Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the identification of specific interactions like hydrogen bonds that maintain the binding pose. scielo.brajchem-a.com

Table 2: Example Output from Molecular Docking and Dynamics Simulations Note: This table illustrates the types of data generated from simulation studies and does not represent specific results for this compound.

| Simulation Type | Parameter | Typical Value/Observation | Purpose |

| Molecular Docking | Binding Energy | -7.0 to -9.0 kcal/mol | Predicts binding affinity. |

| Molecular Docking | Interacting Residues | HIS 146, PHE 155, LEU 276 | Identifies key amino acids in the binding site. ajchem-a.com |

| Molecular Dynamics | RMSD | 1.5 to 3.5 Å | Assesses the stability of the ligand-protein complex. |

| Molecular Dynamics | Hydrogen Bonds | 2-4 stable bonds | Determines key interactions maintaining the binding pose. |

These computational approaches have been successfully used to study various acridine derivatives and other heterocyclic compounds as potential inhibitors of targets like human Topoisomerase I and carbonic anhydrase II, providing a comprehensive dynamic description of the ligand-receptor system. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies for Rational Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of rational drug design, aiming to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netrutgers.edu These models allow for the prediction of the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. researchgate.net

QSAR methodologies can be categorized into 2D-QSAR and 3D-QSAR. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are particularly powerful. They analyze the steric, electrostatic, and hydrophobic fields surrounding a set of aligned molecules to determine which properties are crucial for activity. mdpi.com

For instance, a structure-activity relationship study of 9-aminoacridine compounds against prion accumulation revealed that efficacy was influenced by substituents on both the acridine heterocycle and a distal tertiary amine. researchgate.net QSAR models can quantify such relationships. A reliable QSAR model is validated by its statistical robustness, indicated by parameters like the cross-validation coefficient (q²) and the external validation coefficient (r² test), which should ideally be greater than 0.5 and 0.8, respectively. mdpi.com

The insights gained from QSAR contour maps can guide the modification of a lead compound. For example, a CoMSIA map might indicate that adding a bulky, hydrophilic group at a specific position on the acridine ring could enhance biological activity. mdpi.com This integration of QSAR with other computational techniques greatly improves the efficiency of lead compound optimization in the rational design of new derivatives. researchgate.netmanchester.ac.uk

Table 3: Statistical Parameters for Evaluating a 3D-QSAR Model Note: This table shows key statistical metrics used to validate the predictive power of CoMFA and CoMSIA models.

| Parameter | Symbol | Acceptable Value | Description |

| Cross-validated Correlation Coefficient | q² | > 0.5 | Indicates the internal predictive capability of the model. mdpi.com |

| Non-cross-validated Correlation Coefficient | r² | > 0.6 | Measures the goodness of fit of the model to the training data. |

| Standard Error of Prediction | SEP | Low value | Indicates the accuracy of predictions. |

| External Validation Coefficient | r²test | > 0.8 | Measures the predictive capacity on an external test set. mdpi.com |

Future Directions and Emerging Research Paradigms for 9 Amino 2 Chloroacridine Analogues

Development of Targeted Delivery Systems (Excluding Clinical Drug Delivery)

The efficacy of 9-aminoacridine (B1665356) analogues can be significantly enhanced through the development of sophisticated, non-clinical targeted delivery systems. These systems aim to improve the biodistribution and cellular uptake of these compounds, thereby increasing their therapeutic potential while minimizing off-target effects.

One promising approach involves the use of inorganic nanocarriers. For instance, FAU-type zeolite Y has been investigated as a delivery vehicle for 9-aminoacridine and its derivatives. researchgate.net Spectroscopic and microscopic analyses have confirmed the successful loading of these compounds onto the zeolite surface. researchgate.net This method of delivery is being explored to enhance the compound's performance and to favor the preservation of healthy tissue. researchgate.net

Another area of active research is the formulation of 9-aminoacridine analogues into liposomes. nih.gov Liposomal formulations, such as 9-AA-loaded liposomes (9-AA/L), have been developed to improve the druggability of compounds like 9-aminoacridine. nih.gov To further enhance targeting and circulation time, these liposomes can be dual-modified with polyethylene (B3416737) glycol (PEG) and cRGD peptides (9-AA/L-PEG-cRGD). nih.gov This modification has been shown to prolong circulation, improve biodistribution, and increase accumulation in specific tissues in preclinical models. nih.gov

Bioconjugation represents another versatile strategy for targeted delivery. springernature.comnih.gov This technique involves linking the 9-aminoacridine analogue to targeting moieties such as antibodies, peptides, or other small molecules that can recognize and bind to specific cellular receptors. springernature.comnih.gov The conjugation of biomolecules to nanoparticles is also being explored to mitigate issues like agglutination and cytotoxicity, while conferring specialized therapeutic and diagnostic properties. nih.gov

These non-clinical delivery systems offer a glimpse into the future of how 9-aminoacridine analogues could be more effectively utilized in research and preclinical studies.

| Delivery System | 9-Aminoacridine Analogue | Key Features | Research Focus |

| Zeolite Y | 9-aminoacridine, 9-chloroacridine (B74977) | Successful drug loading on zeolite surface. researchgate.net | Enhanced anticancer performance and preservation of healthy tissue. researchgate.net |

| Liposomes | 9-aminoacridine (9-AA) | Improved druggability; PEG/cRGD dual-modification for prolonged circulation and enhanced brain accumulation. nih.gov | Treatment of ischemic stroke in preclinical models. nih.gov |

| Bioconjugates | General 9-aminoacridine analogues | Covalent linkage to targeting agents (e.g., antibodies, peptides) for specific cell recognition. springernature.comnih.gov | Improved site-specific delivery and reduced off-target effects. |

| Nanoparticles | General 9-aminoacridine analogues | Surface functionalization with biomolecules to enhance stability and confer targeting properties. nih.gov | Overcoming limitations of inorganic nanoparticles for therapeutic and diagnostic applications. nih.gov |

High-Throughput Screening Platform Integration and Optimization

High-throughput screening (HTS) is a cornerstone of modern drug discovery and is being increasingly optimized for the identification of novel 9-amino-2-chloroacridine analogues with desired biological activities. researchgate.netnih.gov HTS platforms enable the rapid screening of vast compound libraries against specific biological targets. researchgate.net

The integration of robotics and automation is central to the efficiency of HTS. allerin.comstaubli.com Automated liquid-handling robots and integrated screening systems can test tens of thousands of compounds daily with high accuracy and reproducibility. researchgate.netstaubli.com This level of automation minimizes manual error and allows for the execution of complex assay protocols in miniaturized formats, such as 1536-well plates. staubli.comnih.gov

A key aspect of optimizing HTS for this compound analogues is the development of robust and sensitive assays. nih.gov Both fluorescence-based and luminescence-based assays are being developed and miniaturized for HTS formats. nih.gov For example, the MTase-Glo luminescence assay has been shown to produce lower false-positive rates compared to some fluorescence-based assays in screens for enzyme inhibitors. nih.gov

Furthermore, parallel synthesis strategies are being combined with HTS to accelerate the discovery process. nih.gov A library of 9-aminoacridine analogues can be synthesized in parallel and then screened against biological targets. nih.gov This approach allows for the rapid exploration of structure-activity relationships and the identification of lead compounds. For instance, a library of 175 different 9-aminoacridines was designed for parallel synthesis and subsequent screening. nih.gov

The data generated from HTS is vast and requires sophisticated data analysis tools. Quantitative HTS (qHTS) is an advanced paradigm where compounds are tested at multiple concentrations to generate concentration-response curves, providing a more comprehensive dataset for each compound. nih.gov

| HTS Platform Feature | Relevance to this compound Analogues | Example Application |

| Robotics and Automation | Enables rapid and reproducible screening of large libraries of analogues. researchgate.netallerin.comstaubli.com | Use of robotic arms to handle microtiter plates for unattended screening. staubli.comnih.gov |

| Miniaturization | Reduces reagent consumption and allows for higher throughput screening in formats like 1536-well plates. staubli.comnih.gov | Screening of over 100,000 samples per day. researchgate.net |

| Advanced Assay Formats | Development of sensitive and robust assays (e.g., fluorescence, luminescence) for identifying active compounds. nih.gov | Comparison of fluorescence-based and luminescence-based assays for identifying methyltransferase inhibitors. nih.gov |

| Parallel Synthesis | Rapid generation of diverse libraries of 9-aminoacridine analogues for screening. nih.gov | Design and synthesis of a 175-member library of 9-aminoacridines. nih.gov |

| Quantitative HTS (qHTS) | Provides detailed concentration-response data for each compound, improving hit validation. nih.gov | Generation of over 6 million concentration-response curves from more than 120 assays. nih.gov |

Advanced Spectroscopic and Biophysical Characterization Techniques

A deeper understanding of the structure, function, and interactions of this compound analogues at the molecular level is being achieved through the application of advanced spectroscopic and biophysical techniques. These methods provide invaluable insights into the mechanisms of action of these compounds.

Fluorescence spectroscopy is a powerful tool for studying the photophysical properties of 9-aminoacridine derivatives. scholarsportal.infoepa.govsciforum.net For example, phase-modulation fluorometry has been used to study the fluorescence of 9-amino-2-methoxy-6-chloroacridine monocation in various solvent environments. scholarsportal.info Such studies can reveal information about the excited-state dynamics and interactions of these molecules with their surroundings. scholarsportal.info The development of fluorescent unnatural amino acids based on the acridone (B373769) scaffold, a related structure, also highlights the utility of fluorescence in biophysical studies. nih.gov

Surface-enhanced Raman spectroscopy (SERS) provides detailed vibrational information about molecules adsorbed on metallic surfaces. epa.gov SERS has been used to investigate the aggregation and tautomeric forms of 9-aminoacridine on silver colloids, offering insights into its behavior at interfaces. epa.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for elucidating the structure of this compound analogues and their interactions with biomolecules. scholarsportal.info For instance, NMR and DFT investigations have been used to study the amino-imino tautomerism in acridin-9-amines. scholarsportal.info

The interaction of 9-aminoacridine derivatives with DNA is a critical aspect of their biological activity and has been extensively studied using various biophysical methods. nih.gov Viscometric measurements can determine the extent to which a compound unwinds the DNA helix, providing evidence for intercalation. nih.gov Electrophoretic analyses using supercoiled DNA can also confirm the intercalative binding of these compounds. nih.gov Isothermal titration calorimetry (ITC) can be employed to characterize the thermodynamics of binding interactions, such as those between polyethylenimine and DNA, a technique that can be adapted for studying acridine-DNA interactions. nih.gov

| Technique | Information Obtained | Example Application |

| Fluorescence Spectroscopy | Electronic structure, excited-state properties, environmental sensitivity. scholarsportal.infoepa.govsciforum.net | Studying the fluorescence lifetimes and solvent cage reorientation of 9-amino-2-methoxy-6-chloroacridine. scholarsportal.info |

| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational modes, molecular orientation on surfaces, tautomeric forms. epa.gov | Investigating the aggregation and adsorption of 9-aminoacridine on silver surfaces. epa.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, conformational dynamics, intermolecular interactions. scholarsportal.info | Characterizing the substituent and solvent effects on the tautomerism of acridin-9-amines. scholarsportal.info |

| Viscometry | DNA helix extension upon ligand binding. nih.gov | Demonstrating the DNA intercalating properties of 9-aminoacridine-based aniline (B41778) mustards. nih.gov |

| Electrophoresis | Changes in DNA topology (e.g., supercoiling) due to ligand binding. nih.gov | Confirming DNA intercalation by observing the unwinding of closed circular supercoiled DNA. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (enthalpy, entropy, binding constant). nih.gov | Characterizing the binding of ligands to macromolecules like DNA. |

Multitargeting Approaches in Chemical Biology

The paradigm of "one drug, one target" is being increasingly challenged by the complexity of many diseases. Consequently, the development of multitargeting agents, which can modulate multiple biological targets simultaneously, is a burgeoning area of research for this compound analogues.

One strategy for developing multitargeting 9-aminoacridine derivatives is to design hybrid molecules that combine the pharmacophores of two different classes of inhibitors. For example, 9-benzylaminoacridine derivatives have been synthesized as dual inhibitors of phosphodiesterase 5 (PDE5) and topoisomerase II. mdpi.com This approach aims to achieve a synergistic effect by targeting two distinct pathways involved in disease progression.

Another approach involves the modification of the 9-aminoacridine scaffold to interact with multiple binding sites on a single target or on different targets. The synthesis of N-(9-acridinyl) amino acid derivatives has been explored, where the amino acid side chain can be varied to modulate the biological activity and potentially introduce interactions with secondary targets. mdpi.com

The concept of polypharmacology, where a single compound interacts with multiple targets, is being retrospectively applied to existing libraries of 9-aminoacridine analogues. By screening these compounds against a broader range of biological targets, researchers can identify previously unknown multitargeting activities.

The design of bivalent ligands is another promising strategy. This involves linking two 9-aminoacridine pharmacophores with a flexible linker of varying length. researchgate.net This can optimize the engagement of both orthosteric and allosteric binding sites on a receptor, enhancing the potency and efficacy of the compound. researchgate.net

| Multitargeting Strategy | Description | Example |

| Hybrid Molecules | Combining the structural features of inhibitors for two different targets into a single molecule. | Synthesis of 9-benzylaminoacridine derivatives as dual inhibitors of PDE5 and topoisomerase II. mdpi.com |

| Scaffold Modification | Modifying the core 9-aminoacridine structure to introduce interactions with multiple targets. | Variation of the amino acid side chain in N-(9-acridinyl) amino acid derivatives to alter biological activity. mdpi.com |

| Polypharmacology | Screening existing 9-aminoacridine analogues against a wide range of biological targets to identify multitargeting compounds. | Retrospective analysis of compound libraries for off-target effects that could be therapeutically beneficial. |

| Bivalent Ligands | Linking two 9-aminoacridine pharmacophores to simultaneously engage multiple binding sites. researchgate.net | Cross-linking of two 9-aminoacridine units to optimize engagement of orthosteric and allosteric sites. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 9-Amino-2-chloroacridine, and how do variations in temperature or solvent affect yield?

- Methodological Answer : The synthesis of this compound typically involves formic acid condensation with diarylamines, as described in early acridine syntheses . Key parameters include:

- Temperature : Reactions at 100–120°C improve cyclization efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst : Trace acetic acid accelerates amino-group incorporation.

A comparative table from historical studies shows yields under varying conditions:

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Ethanol | 80 | 45 | |

| DMF | 120 | 72 | |

| Toluene | 100 | 38 |

Q. How does the ionization behavior of this compound influence its solubility in aqueous buffers?

- Methodological Answer : The amino and chloro groups confer pH-dependent solubility. Electrometric studies reveal two pKa values:

- pKa₁ (amino group) : ~7.2 (protonation at neutral pH) .

- pKa₂ (acridine ring) : ~3.8 (deprotonation in acidic media) .

For solubility optimization: - Use buffers at pH >7.2 to enhance hydrophilicity.

- Below pH 3.8, the compound precipitates due to neutral species formation.

Q. What standard assays are used to evaluate the mutagenic potential of this compound?

- Methodological Answer : The Ames test (OECD Guideline 471) is the gold standard. Key steps include:

- Strain selection : Salmonella typhimurium TA98 (detects frameshift mutations) .

- Dose range : 0.1–50 µg/plate in DMSO, with S9 metabolic activation.

- Positive control : ICR-191 (a structurally related acridine mutagen) .

Historical data indicates a dose-dependent increase in revertant colonies at >10 µg/plate .

Advanced Research Questions

Q. How can spectrophotometric methods be optimized for quantifying this compound in complex biological matrices?

- Methodological Answer : UV-Vis spectroscopy at λmax = 365 nm is effective. Key considerations:

- Matrix interference : Use protein precipitation (acetonitrile) or solid-phase extraction to remove contaminants .

- Calibration curve : Linear range of 1–50 µM (R² >0.99) in PBS (pH 7.4) .

- Validation : Include recovery studies (spiked samples) with <15% RSD for precision .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides atomic-level insights:

- Crystal growth : Use slow evaporation in dichloromethane/hexane (3:1) .

- Data collection : At 93 K to minimize thermal motion artifacts .

- Key metrics : Bond angles (e.g., C-Cl = 1.74 Å) and torsion angles confirm planar acridine core .

Q. How do researchers address contradictory data on the solubility-stability relationship of this compound?

- Methodological Answer : Contradictions arise from solvent polarity and oxidation susceptibility. A systematic approach includes:

- Stability assays : Monitor degradation via HPLC under varying pH, light, and temperature .

- Solvent screening : Compare DMSO (stable for 48 hrs) vs. aqueous buffers (hydrolysis at pH >8) .

- Statistical analysis : Use ANOVA to identify significant factors (e.g., pH contributes 65% variance) .

Q. What computational models predict the interaction of this compound with DNA G-quadruplex structures?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER):

- Binding sites : Preferential intercalation at telomeric sequences (e.g., d[AGGG(TTAGGG)₃]) .

- Energy metrics : ΔG = -8.2 kcal/mol for planar stacking, validated by fluorescence quenching .

- Validation : Correlate with circular dichroism (CD) spectral shifts upon binding .

Data Contradiction Analysis

Q. Why do different studies report conflicting partition coefficients (logP) for this compound?

- Methodological Answer : Discrepancies stem from measurement techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.